molecular formula C14H12N4O5 B3842055 N',2-bis(4-nitrophenyl)acetohydrazide

N',2-bis(4-nitrophenyl)acetohydrazide

Cat. No.: B3842055
M. Wt: 316.27 g/mol
InChI Key: HLZBHPXVFSDGMM-UHFFFAOYSA-N
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Description

N',2-bis(4-nitrophenyl)acetohydrazide is a hydrazide derivative characterized by two 4-nitrophenyl substituents attached to an acetohydrazide core. This compound belongs to a class of hydrazones, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme-inhibitory activities. The 4-nitrophenyl groups confer strong electron-withdrawing effects, enhancing the molecule’s stability and reactivity.

Properties

IUPAC Name

N',2-bis(4-nitrophenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c19-14(9-10-1-5-12(6-2-10)17(20)21)16-15-11-3-7-13(8-4-11)18(22)23/h1-8,15H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZBHPXVFSDGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,2-bis(4-nitrophenyl)acetohydrazide can be synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde with hydrazine hydrate, followed by acetylation. The general synthetic route is as follows:

    Condensation Reaction: 4-nitrobenzaldehyde reacts with hydrazine hydrate to form 4-nitrophenylhydrazine.

    Acetylation: The resulting 4-nitrophenylhydrazine is then acetylated using acetic anhydride to yield N’,2-bis(4-nitrophenyl)acetohydrazide.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of N’,2-bis(4-nitrophenyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’,2-bis(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: It can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).

Major Products

    Reduction: 4-aminophenyl derivatives.

    Substitution: Various substituted hydrazides.

    Condensation: Hydrazones.

Scientific Research Applications

N’,2-bis(4-nitrophenyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N’,2-bis(4-nitrophenyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

The following table summarizes key structural analogs, their substituents, biological activities, and performance relative to reference drugs:

Compound Substituents Biological Activity Key Findings Reference
N'-(4-dimethylaminobenzylidene)-2-(4-(methylsulfinyl)benzylidene)acetohydrazide (DMFM) 4-dimethylaminobenzylidene, methylsulfinyl benzylidene Anti-inflammatory, antioxidant, analgesic Superior activity in reducing oxidative stress and inflammation in cisplatin-induced organ damage models.
N-(2,4-disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide (Compound 206) 4-hydroxyphenyl, 4-nitrophenyl-piperazine Anticholinesterase (AChE/BChE inhibition) IC₅₀ = 29.5 µM for AChE; less potent than galantamine.
N’-[(E)-(4-nitrophenyl)methylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazide 4-nitrophenyl, purine-sulfanyl Antithyroid activity (synthesis focus) Synthesized via condensation with 4-nitrobenzaldehyde; structural characterization confirmed.
(E)-N′-(furan-2-ylmethylene)-2-(4-nitrophenyl)acetohydrazide 4-nitrophenyl, furan-2-ylmethylene Not explicitly tested High-yield synthesis (98%) under optimized mechanochemical conditions.
2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(3-methylphenyl)methylene]acetohydrazide (Compound 1b) Bis(4-chlorophenyl), 3-methylphenyl Anticancer (MCF-7, PC-3 cell lines) IC₅₀ = 12.3 µM (MCF-7), 9.8 µM (PC-3); strongest activity in series.
(E)-2-(3-tert-butyl-1-phenylpyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) 4-chlorobenzylidene, tert-butylpyrazole Anti-inflammatory (TNF-α inhibition) Reduced TNF-α by 55.8% in vivo; comparable to SB-203580.

Structural and Functional Insights

  • This is observed in compound 206, where the 4-nitrophenyl-piperazine moiety contributed to AChE inhibition .
  • Symmetry and Stability: Bis(4-nitrophenyl) substitution likely increases molecular rigidity and metabolic stability compared to monosubstituted analogs (e.g., furan- or purine-containing derivatives) .
  • Anticancer Activity : Compounds with bis(halophenyl) groups (e.g., 1b) exhibit potent cytotoxicity, suggesting that nitro groups in N',2-bis(4-nitrophenyl)acetohydrazide may similarly enhance apoptosis or cell cycle arrest .

Q & A

Q. How can N',2-bis(4-nitrophenyl)acetohydrazide be synthesized with high purity for experimental studies?

Methodological Answer: Synthesis typically involves condensation of 2-(4-nitrophenyl)acetohydrazide with 4-nitrobenzaldehyde under reflux conditions in ethanol or methanol. Key steps include:

  • Hydrazide preparation : Reacting ethyl 2-(4-nitrophenyl)acetate with hydrazine hydrate (80–90°C, 4–6 hours) .
  • Schiff base formation : Mixing the hydrazide with 4-nitrobenzaldehyde in acidic media (e.g., glacial acetic acid) under reflux (6–8 hours). Reaction progress is monitored via TLC .
  • Purification : Recrystallization using methanol or ethanol yields pure product (>95% purity, confirmed by HPLC) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy :
  • IR : Confirms hydrazide (-NH-NH-) and nitro (-NO₂) groups via peaks at 3200–3300 cm⁻¹ (N-H stretch) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂) .
  • NMR : ¹H NMR shows imine proton (C=N-H) at δ 8.2–8.5 ppm and aromatic protons (δ 7.5–8.3 ppm). ¹³C NMR identifies carbonyl (C=O) at ~165 ppm .
    • Mass spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .
    • X-ray crystallography : Resolves stereochemistry (e.g., trans-configuration of the hydrazone bond) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Q. How do reaction conditions (solvent, temperature) influence the yield of this compound?

Methodological Answer:

  • Solvent effects : Polar protic solvents (ethanol, methanol) enhance Schiff base formation due to stabilization of intermediates. Non-polar solvents reduce yields (<50%) .
  • Temperature : Reflux (70–80°C) optimizes kinetics; lower temperatures (<50°C) result in incomplete reactions. Prolonged heating (>10 hours) may degrade nitro groups .
  • Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation. Neutral or basic conditions favor side products .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural models of this compound derivatives?

Methodological Answer:

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder (e.g., nitro group orientations) and validate hydrogen bonding networks. Discrepancies in bond angles >2° suggest structural misassignment .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking between aromatic rings) to explain polymorphism or packing anomalies .

Q. What strategies optimize the biological activity of this compound analogs against acetylcholinesterase (AChE)?

Methodological Answer:

  • Structure-activity relationship (SAR) :
  • Electron-withdrawing groups : Para-nitro groups enhance AChE inhibition by increasing electrophilicity (IC₅₀ ~29.5 μM observed in analogs) .
  • Substituent positioning : Ortho-nitro derivatives show reduced activity due to steric hindrance .
    • Docking studies : Use AutoDock Vina to simulate binding to AChE’s catalytic site. Prioritize analogs with predicted ΔG < -8 kcal/mol .

Q. How can spectroscopic and computational methods address discrepancies in reaction mechanism hypotheses for hydrazide derivatives?

Methodological Answer:

  • Kinetic studies : Monitor reaction intermediates via time-resolved IR or UV-Vis spectroscopy. For example, transient absorbance at 450 nm suggests nitrene intermediates .
  • DFT calculations : Compare activation energies (ΔG‡) of proposed pathways (e.g., nucleophilic attack vs. radical mechanisms). A ΔG‡ difference >5 kcal/mol supports dominant pathways .

Q. What methodologies validate the stability of this compound under physiological conditions?

Methodological Answer:

  • HPLC-DAD : Assess degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours. Peaks with retention time shifts >0.5 min indicate instability .
  • Mass spectrometry imaging (MSI) : Maps spatial distribution in tissue samples to identify metabolic byproducts (e.g., nitro-reduced amines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',2-bis(4-nitrophenyl)acetohydrazide
Reactant of Route 2
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N',2-bis(4-nitrophenyl)acetohydrazide

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